molecular formula C30H27NO6 B11135425 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11135425
M. Wt: 497.5 g/mol
InChI Key: FFQMMHCVQOOTIH-SANMLTNESA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
  • (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YLOXY)-ACETIC ACID

Uniqueness

Compared to similar compounds, 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE stands out due to its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H27NO6

Molecular Weight

497.5 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C30H27NO6/c32-28-25-14-8-7-13-23(25)24-16-15-22(18-27(24)37-28)36-29(33)26(17-20-9-3-1-4-10-20)31-30(34)35-19-21-11-5-2-6-12-21/h1-6,9-12,15-16,18,26H,7-8,13-14,17,19H2,(H,31,34)/t26-/m0/s1

InChI Key

FFQMMHCVQOOTIH-SANMLTNESA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)OC2=O

Origin of Product

United States

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